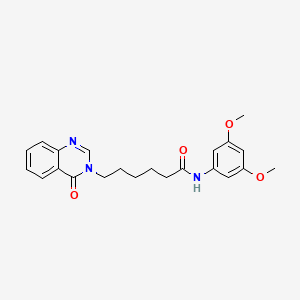![molecular formula C16H22N4O3 B2619231 6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941910-12-9](/img/structure/B2619231.png)
6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the ethyl, dimethyl, and tetrahydrofuran-2-yl groups. Common reagents used in these steps include alkyl halides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine
Uniqueness
6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
6-ethyl-1,3-dimethyl-5-(oxolan-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-4-10-8-18-14-12(15(21)20(3)16(22)19(14)2)13(10)17-9-11-6-5-7-23-11/h8,11H,4-7,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSFABHRPPWWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NCC3CCCO3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2619149.png)
![7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2619150.png)
![1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime](/img/structure/B2619155.png)

![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2619161.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2619163.png)
![(Z)-2-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2619164.png)



![N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2619169.png)


